

An In-depth Technical Guide to Cyclopentylacetone (CAS 1122-98-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Propanone, 1-cyclopentyl-

Cat. No.: B058136

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cyclopentylacetone (CAS 1122-98-1), also known as 1-Cyclopentylpropan-2-one. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, key applications in organic synthesis, and essential safety and handling information. All quantitative data is presented in structured tables for ease of reference. Detailed experimental methodologies for its synthesis and a primary application are provided, accompanied by a workflow diagram generated using Graphviz for enhanced clarity.

Chemical and Physical Properties

Cyclopentylacetone is a colorless liquid with a characteristic pungent odor.^[1] It is an organic compound classified as a ketone, featuring a cyclopentyl ring attached to a propanone chain.^[1]

Table 1: Physical and Chemical Properties of Cyclopentylacetone

Property	Value	Source
CAS Number	1122-98-1	[2]
Molecular Formula	C ₈ H ₁₄ O	[2]
Molecular Weight	126.20 g/mol	[3]
Appearance	Colorless liquid	[1]
Odor	Pungent	[1]
Density	0.902 g/cm ³	[2]
Boiling Point	166.418 °C at 760 mmHg	[2]
Melting Point	-62 °C	[1]
Flash Point	54.235 °C	[2]
Vapor Pressure	1.786 mmHg at 25 °C	[2]
Refractive Index	1.442	[2]
LogP	2.15570	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of Cyclopentylacetone. The expected spectral features are summarized below.

Table 2: Spectroscopic Data for Cyclopentylacetone

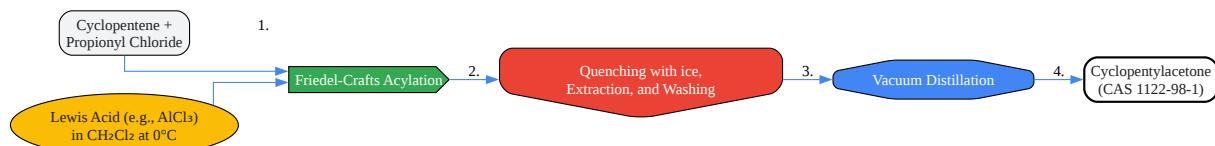
Technique	Expected Features
¹ H NMR	Signals corresponding to the methyl protons of the acetone moiety, the methylene protons adjacent to the carbonyl group, and the protons of the cyclopentyl ring.
¹³ C NMR	A characteristic signal for the carbonyl carbon, along with signals for the carbons of the cyclopentyl ring and the propanone chain.
Infrared (IR)	A strong absorption band characteristic of the C=O stretching vibration of a ketone.
Mass Spec (MS)	The molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns typical for ketones.

Synthesis and Experimental Protocols

Cyclopentylacetone is primarily synthesized through the reaction of a cyclopentyl precursor with an acetone equivalent.^[1] A common laboratory-scale synthesis involves the Friedel-Crafts acylation of cyclopentene.

Experimental Protocol: Synthesis of Cyclopentylacetone via Friedel-Crafts Acylation

Objective: To synthesize 1-Cyclopentylpropan-2-one from cyclopentene and propionyl chloride.


Materials:

- Cyclopentene
- Propionyl chloride
- A Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃ or Titanium tetrachloride, TiCl₄)
- Anhydrous dichloromethane (CH₂Cl₂) as a solvent

- Ice bath
- Separatory funnel
- Distillation apparatus
- Sodium bicarbonate solution (5%)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane and the Lewis acid catalyst.
- Cool the mixture to 0 °C using an ice bath.
- Slowly add propionyl chloride to the stirred suspension.
- Add cyclopentene dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for another 2-3 hours.
- Quench the reaction by carefully pouring the mixture over crushed ice.
- Transfer the mixture to a separatory funnel and wash sequentially with cold water, 5% sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purify the crude product by vacuum distillation to obtain pure Cyclopentylacetone.

[Click to download full resolution via product page](#)

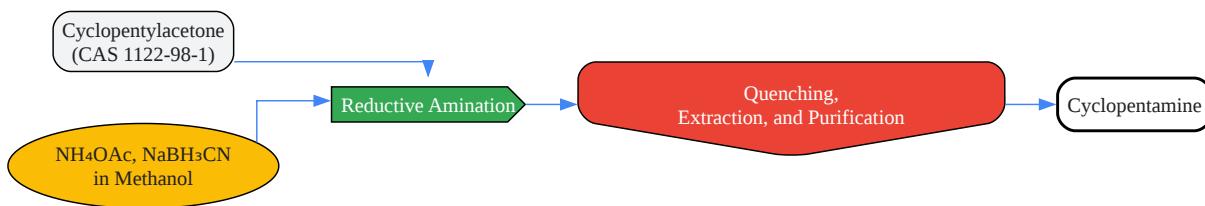
Figure 1: Synthesis workflow for Cyclopentylacetone.

Applications in Drug Development and Organic Synthesis

The primary application of Cyclopentylacetone is as a key reagent in the synthesis of Cyclopentamine.^{[4][5]} Cyclopentamine is a vasoconstrictor that functions by promoting the release of the neurotransmitters norepinephrine, epinephrine, and dopamine.^{[4][5]}

Experimental Protocol: Synthesis of Cyclopentamine from Cyclopentylacetone

Objective: To synthesize Cyclopentamine via reductive amination of Cyclopentylacetone.


Materials:

- Cyclopentylacetone (1-Cyclopentylpropan-2-one)
- Ammonium acetate (NH₄OAc)
- Sodium cyanoborohydride (NaBH₃CN)
- Methanol (MeOH)
- Round-bottom flask
- Magnetic stirrer

- Apparatus for extraction and purification

Procedure:

- Dissolve Cyclopentylacetone in methanol in a round-bottom flask.
- Add ammonium acetate to the solution and stir until it dissolves.
- Slowly add sodium cyanoborohydride to the reaction mixture in portions.
- Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).
- Quench the reaction by adding a small amount of water.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
- Purify the crude Cyclopentamine by distillation or column chromatography.

[Click to download full resolution via product page](#)

Figure 2: Workflow for the synthesis of Cyclopentamine.

Safety and Handling

Cyclopentylacetone is a flammable liquid and vapor and should be handled with appropriate safety precautions.[\[6\]](#) It can cause skin and eye irritation.[\[1\]](#)

Table 3: Safety and Handling of Cyclopentylacetone

Aspect	Recommendation	Source
Personal Protective Equipment	Wear protective gloves, eye protection, and face protection.	[6]
Handling	Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area. Ground/bond container and receiving equipment. Use explosion-proof electrical equipment.	[6]
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.	[6]
First Aid (Skin)	Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.	[6]
First Aid (Inhalation)	Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.	[6]
First Aid (Ingestion)	Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.	[6]
Storage	Store in a well-ventilated place. Keep cool.	[6]
Disposal	Dispose of contents/container to an approved waste disposal	[6]

plant.

Toxicological Information

Detailed toxicological studies on Cyclopentylacetone are limited in publicly available literature. It is advisable to handle the compound with care, assuming it may have potential toxicity. Standard laboratory safety protocols should be strictly followed.

Conclusion

Cyclopentylacetone (CAS 1122-98-1) is a valuable ketone in organic synthesis, most notably as a precursor to the vasoconstrictor Cyclopentamine. This guide has provided a detailed summary of its chemical and physical properties, spectroscopic characteristics, synthesis, and primary application, along with essential safety information. The provided experimental protocols and workflow diagrams are intended to aid researchers and drug development professionals in their work with this compound. As with all chemical reagents, adherence to appropriate safety and handling procedures is paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 2-Propanone,1-cyclopentyl- | CAS#:1122-98-1 | Chemsoc [chemsrc.com]
- 3. 2-Propanone, 1-cyclopentyl- | C8H14O | CID 136897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. CYCLOPENTYLACETONE | 1122-98-1 [chemicalbook.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Cyclopentylacetone (CAS 1122-98-1)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b058136#cas-number-1122-98-1-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com